2,3-Diaminobenzoic acid
Overview
Description
2,3-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2nd and 3rd positions on the benzene ring
Mechanism of Action
Target of Action
2,3-Diaminobenzoic acid (2,3-DABA) is an organic compound that primarily targets the respiratory system . It is used as a reagent in scientific research and laboratory experiments .
Mode of Action
The mode of action of 2,3-DABA involves its interaction with its targets, leading to changes in the biochemical processes. For instance, it has been reported that 2,3-DABA can undergo polycondensation with terephthalic acid dichloro anhydride . Furthermore, it has been used in the photochemical carboxylation of o-phenylenedimamine in the absence of a base and an electron donor under an atmosphere of CO2 .
Biochemical Pathways
It has been suggested that 2,3-daba may be involved in the synthesis of certain amino acids . More research is needed to fully elucidate the biochemical pathways affected by 2,3-DABA.
Result of Action
It has been reported that 2,3-daba can be used to produce red luminescent carbon dots (rcds), suggesting that it may have applications in the field of nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzoic acid can be synthesized using several methods. One common approach involves the reduction of 2,3-dinitrobenzoic acid. This reduction can be achieved using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under ambient pressure . Another method involves the photochemical carboxylation of o-phenylenediamine in the absence of a base and an electron donor under an atmosphere of CO2 .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,3-dinitrobenzoic acid. This process is carried out in a solvent such as methanol or ethanol, with a catalyst like Raney nickel or an active carbon carrier . The reaction conditions include a temperature range of 20°C to 150°C and a pressure range of 0.1 MPa to 5 MPa .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminobenzoic acid undergoes various chemical reactions, including:
Reduction: The reduction of 2,3-dinitrobenzoic acid to form this compound.
Oxidation: It can be oxidized to form quinoxalines and benzimidazoles.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as Schiff bases.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Methanesulfonic acid and P2O5 for cyclocondensation reactions.
Substitution: Substituted aldehydes for Schiff base formation.
Major Products:
Quinoxalines and Benzimidazoles: Formed through oxidation reactions.
Schiff Bases: Formed through substitution reactions with aldehydes.
Scientific Research Applications
2,3-Diaminobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,4-Diaminobenzoic Acid: Similar in structure but with amino groups at the 3rd and 4th positions.
2,4-Diaminobenzoic Acid: Another isomer with amino groups at the 2nd and 4th positions.
Uniqueness: 2,3-Diaminobenzoic acid is unique due to its specific positioning of amino groups, which influences its chemical reactivity and applications. Its ability to form red luminescent carbon dots and its antioxidant properties distinguish it from other isomers .
Properties
IUPAC Name |
2,3-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUQAYCCLMNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067321 | |
Record name | Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-81-6, 27576-04-1 | |
Record name | 2,3-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminobenzoesäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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